![molecular formula C8H12N2 B2601486 N1,4-Dimethylbenzene-1,2-diamine CAS No. 39513-19-4](/img/structure/B2601486.png)
N1,4-Dimethylbenzene-1,2-diamine
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Overview
Description
N1,4-Dimethylbenzene-1,2-diamine, also known as 1,4-Benzenediamine, N,N-dimethyl-, is a chemical compound with the formula C8H12N2 . It appears as a colorless to light yellow liquid .
Molecular Structure Analysis
The molecular structure of N1,4-Dimethylbenzene-1,2-diamine consists of a benzene ring with two amine groups (NH2) and two methyl groups (CH3) attached . The molecular weight of the compound is 136.194 Da .Physical And Chemical Properties Analysis
N1,4-Dimethylbenzene-1,2-diamine has a molecular weight of 136.19 . It’s a weak base with a pKa of 8.30 . The compound is soluble in water, ethanol, and acetone, but insoluble in hexane and diethyl ether.Scientific Research Applications
Synthesis and Characteristics of Electrochromic Materials
N1,4-Dimethylbenzene-1,2-diamine has been utilized in the synthesis of novel electrochromic poly(ether sulfone)s, displaying desirable properties like solubility in common organic solvents, the ability to form tough films, and good thermal stability (Huang, Kung, Shao, & Liou, 2021).
Kinetics in Oxidation and Ignition Processes
Research involving 1,2-Dimethylbenzene, a closely related compound, has provided insights into the kinetics of oxidation and ignition, useful in understanding the chemical behavior of such compounds in various conditions (Gaïl, Dagaut, Black, & Simmie, 2008).
Formation of Cocrystals and Salts
Studies have shown the formation of hydrated cocrystals and salts involving N1,4-Dimethylbenzene-1,2-diamine, indicating its potential in crystal engineering and molecular complex formation (Ng, 2009).
Gas Separation Applications
N1,4-Dimethylbenzene-1,2-diamine has been used in the fabrication of poly(ether imide)s thin films for gas separation, showcasing properties like high thermal stability, flexibility, and excellent mechanical properties (Dinari, Ahmadizadegan, & Asadi, 2015).
Cross-Coupling Reactions in Organic Chemistry
The compound has been employed as an effective ligand in metal-catalyzed cross-couplings, significantly contributing to the development of new methods in organic synthesis (Saito & Fu, 2007).
Mechanistic Insight in Palladium-Mediated Reactions
Research involving N1,4-Dimethylbenzene-1,2-diamine has provided valuable insights into the mechanism of palladium-mediated reactions, important for understanding complex chemical processes (Kinzhalov, Starova, & Boyarskiy, 2017).
Development of Macrocyclic Compounds
N1,4-Dimethylbenzene-1,2-diamine has been used in synthesizing N-substituted macroheterocycles, expanding the scope of heterocyclic chemistry (Voronkov, Knutov, Butin, & Bannikova, 1981).
Metal-Catalyzed Diamination Reactions
The compound is integral in metal-catalyzed diamination reactions, crucial for synthesizing natural products and pharmaceutical agents (Cardona & Goti, 2009).
Zinc Complexes and Coordination Chemistry
Structural studies of zinc complexes with N1,4-Dimethylbenzene-1,2-diamine ligands contribute significantly to coordination chemistry and crystallography (Zick & Geiger, 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of hybrid nanoflowers, which have shown cytotoxic effects on a549 and mcf7 cell lines .
Mode of Action
It is known that when 1,2-phenylenediamine and n1-phenylbenzene-1,2-diamine are converted into hybrid nanoflowers, they exhibit cytotoxic effects on certain cell lines .
Result of Action
It is known that the compound exhibits cytotoxic effects on certain cell lines when used in the synthesis of hybrid nanoflowers .
properties
IUPAC Name |
1-N,4-dimethylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICDAKOKYPOJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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